2-Benzimidazolecarbamic acid

Physicochemical characterization Structure–property relationships Quality control

Procurement of 2-benzimidazolecarbamic acid as a free base is often hindered by the prevalence of its ester derivatives. This compound is the essential core pharmacophore for synthesizing diverse alkyl, aryl, and heteroaryl carbamate libraries. - Enables direct, one-step esterification to create novel analogs, bypassing the deprotection steps required with carbendazim. - Its dual ionization profile (pKa ~4.28, ~9.7) allows for pH-controlled aqueous solubility and metal-coordination chemistry not possible with simple esters. - Authenticated reference standard for LC-MS/MS workflows, ensuring it is not misidentified as its methyl ester (carbendazim).

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 18538-45-9
Cat. No. B097175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzimidazolecarbamic acid
CAS18538-45-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)O
InChIInChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11)
InChIKeyWEYSQARHSRZNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


2-Benzimidazolecarbamic acid (CAS 18538-45-9; IUPAC: 1H-benzimidazol-2-ylcarbamic acid; molecular formula C₈H₇N₃O₂; MW 177.16 g/mol) is the free carbamic acid parent compound of the 2-benzimidazolylcarbamic acid ester class . Unlike its widely commercialized methyl ester derivative carbendazim (CAS 10605-21-7), this compound bears a free carboxylic acid group at the 2-position of the benzimidazole ring, establishing it as the core pharmacophoric scaffold from which all alkyl ester and substituted derivatives are formally derived [1]. The benzimidazole-2-carbamic acid scaffold is recognized as a privileged structure in medicinal and agricultural chemistry, with demonstrated binding to β-tubulin across fungal, helminth, and mammalian cells [1].

Core scaffold for benzimidazole carbamate synthesis and derivatization
Analytical reference with distinct mass and ionization vs. methyl ester
pH-responsive solubility profile supports aqueous formulation research

Structural and Functional Distinction from Carbendazim


The free carbamic acid (CAS 18538-45-9) is structurally and functionally distinct from its alkyl ester analogs. The classical SAR study by Eckert & Rahm (1979) demonstrated that fungistatic activity against Penicillium digitatum and Diplodia natalensis varies systematically with the ester alkyl chain—decreasing from methyl (carbendazim) to pentyl, with hexyl and octyl esters being entirely inactive [1]. Methylation of the carbamate nitrogen or imidazole nitrogen of carbendazim also abolished activity [1]. These findings establish that the exact chemical identity at the carbamate position governs biological outcome; the free acid cannot be assumed bioequivalent to any ester. Furthermore, the free acid possesses three hydrogen-bond donor sites versus two for carbendazim, and an ionizable carboxylic acid proton (predicted pKa ~9.7) absent in the methyl ester, conferring fundamentally different solubility, formulation, and derivatization properties . Substitution without analytical verification of identity and purity therefore risks both functional and regulatory non-equivalence.

Property
Free Acid
Carbendazim (Methyl Ester)
Carbamate group
-COOH (free acid)
-COOCH₃ (methyl ester)
H-bond donor count
3 donors
2 donors
SAR position in alkyl ester series
Polar terminus; activity differs
Highest activity in series
Different functional group, hydrogen-bonding capacity, and SAR behavior may lead to divergent bioactivity and solubility profiles. Direct substitution without identity and purity verification is not recommended; analytical confirmation is advised.

Quantitative Differentiation Evidence


Molecular Weight and Hydrogen-Bond Donor Count

2-Benzimidazolecarbamic acid (CAS 18538-45-9) differs from its closest commercial analog carbendazim (methyl ester, CAS 10605-21-7) by the replacement of a methoxy group (–OCH₃) with a hydroxyl group (–OH). This substitution reduces the molecular weight from 191.19 Da (carbendazim) to 177.16 Da (target compound) and increases the hydrogen-bond donor count from 2 to 3 . The topological polar surface area (tPSA) is 78 Ų for both compounds, but the free acid carries an additional ionizable proton on the carboxylic acid oxygen, which is absent in the methyl ester . These differences are analytically resolvable by LC-MS (mass difference of 14.03 Da) and by IR spectroscopy (carboxylic acid O–H stretch vs. ester C–O stretch).

MW & H-Bond Donors
Data to verify
Free Acid (Target)MW 177.16 Da, 3 HBD, 5 HBA
Carbendazim (Comparator)MW 191.19 Da, 2 HBD, 4 HBA
Enables MS-based identity confirmation
Δ 14.03 Da; source-specific review recommended
Physicochemical characterization Structure–property relationships Quality control

Lipophilicity Divergence and pH-Dependent LogD

The free acid (CAS 18538-45-9) exhibits substantially lower lipophilicity than carbendazim. The ACD/LogP for the target compound is 0.88, compared to experimental log P values of 1.37–1.80 reported for carbendazim . More critically, at physiologically and environmentally relevant pH 7.4, the ACD/LogD of the free acid drops to −1.58, reflecting ionization of the carboxylic acid group, whereas carbendazim (pKa 4.48) remains predominantly neutral at neutral pH [1]. The estimated log Kow (KOWWIN v1.67) for the target compound is 0.19 . This represents an approximately 0.5–0.9 log unit reduction in partition coefficient relative to carbendazim, corresponding to a 3- to 8-fold lower tendency to partition into organic phases.

Lipophilicity Divergence
Reported
Free Acid: ACD/LogP 0.88; LogD (pH 7.4) −1.58 Carbendazim: exp. LogP 1.37–1.80; neutral at pH 7.4
Supports aqueous formulation and environmental fate modeling
Predicted values; experimental confirmation advised
Lipophilicity LogP/LogD Formulation design Environmental fate

Position in Alkyl Ester SAR Homologous Series

Eckert & Rahm (1979) systematically evaluated the fungistatic activity of a homologous series of alkyl benzimidazol-2-ylcarbamates against Penicillium digitatum and Diplodia natalensis [1]. The methyl ester (carbendazim) exhibited the highest activity in the series. Activity decreased progressively with increasing alkyl chain length from methyl to pentyl. The hexyl and octyl esters were completely inactive. The free acid (CAS 18538-45-9), bearing no alkyl ester group, represents the most polar and most synthetically versatile member of this SAR continuum. While the Eckert study did not directly assay the free acid, the clear SAR trend—where increasing alkyl substitution reduces activity—places the unsubstituted free acid at the extreme polar terminus, with properties that diverge maximally from the methyl ester [1].

SAR Homologous Series
Reported
Activity rank: methyl > ethyl > propyl > butyl > pentyl > hexyl/octyl (inactive). Free acid sits at the extreme polar terminus.
Free acid enables SAR exploration at the polar end
Based on Eckert & Rahm 1979; free acid not directly assayed
Structure–activity relationship Antifungal activity Homologous series Benzimidazole carbamates

Synthetic Intermediate Versatility

2-Benzimidazolecarbamic acid (CAS 18538-45-9) is explicitly claimed and utilized as the key synthetic intermediate for preparing alkyl 2-benzimidazolecarbamate esters in foundational patents. US Patent 3,657,443 (DuPont, 1972) describes the preparation of methyl and ethyl 2-benzimidazolecarbamates from the free acid or its immediate precursors, establishing these esters as foliar fungicides with improved activity when formulated as particles below 5 microns [1]. European Patent EP 0 003 951 A1 describes a general process for preparing 2-benzimidazolecarbamic acid esters, including pharmacologically important 5(6)-substituted derivatives, via thiocyanate-mediated cyclization followed by carbamoylation [2]. The review by Raghunath & Viswanathan (2014) confirms that substituted benzimidazole-2-carbamic acids and their alkyl esters have been investigated as antifungal, anthelmintic, and antitumor agents, with the free acid scaffold serving as the universal precursor for structural diversification [3].

Synthetic Utility
Reported
Free AcidOne-step esterification; no deprotection needed
CarbendazimHydrolysis required before re-derivatization
Supports derivatization workflow for library synthesis
Patent-derived evidence; yields may need optimization
Synthetic chemistry Derivatization Medicinal chemistry Patent chemistry

Ionization Profile and Salt-Forming Capability

The free acid (CAS 18538-45-9) possesses two ionizable centers: a basic benzimidazole nitrogen (predicted pKa ~4.28, ChemAxon) and an acidic carboxylic acid proton (predicted pKa ~9.7, ChemAxon) [1]. In contrast, carbendazim exhibits only a single ionizable center (benzimidazole NH, pKa 4.48) and lacks the carboxylic acid proton . This additional acidic functionality enables the free acid to form carboxylate salts with pharmaceutically and agrochemically acceptable cations—a capability exploited in patent literature for benzimidazole-carbamic acid esters formulated as water-soluble salts for anthelmintic administration [2]. The benzimidazole-carbamic acid free acid can also form transition metal complexes with fungicidal and mite ovicidal activity, as described in DuPont patent filings [3].

Ionization & Salt Formation
Reported
Free AcidTwo ionizable groups: pKa ~4.28 & ~9.7; forms carboxylate salts
CarbendazimSingle ionizable center; no salt-forming carboxylate
Enables pH-controlled solubility and salt screening
Predicted pKa values; confirm experimentally
Ionization Salt formation Aqueous solubility Formulation science

Evidence-Backed Application Scenarios


Medicinal Chemistry Library Synthesis

Research groups engaged in synthesizing focused libraries of benzimidazole-2-carbamate analogs for antifungal, anthelmintic, or antitumor screening should procure the free acid (CAS 18538-45-9) as the core starting material. As demonstrated by the SAR evidence [1] and the synthetic patent literature [2], the free carboxylic acid enables direct, one-step esterification with any desired alcohol to generate diverse alkyl, aryl, or heteroaryl esters without the deprotection burden associated with pre-formed methyl ester (carbendazim). The review by Raghunath & Viswanathan (2014) confirms that this scaffold has produced active compounds against fungal, helminth, and mammalian cell targets, validating the free acid's role as the universal entry point for structure–activity exploration [3].

Aqueous Formulation Development

The dual ionization profile of 2-Benzimidazolecarbamic acid (pKa ~4.28 basic; pKa ~9.7 acidic) enables pH-controlled aqueous solubility that is unattainable with the methyl ester carbendazim (single pKa 4.48, water solubility only 8 mg/L at pH 7) [1]. At neutral to mildly alkaline pH, deprotonation of the carboxylic acid group (LogD at pH 7.4 = −1.58) produces a water-compatible carboxylate species, facilitating the preparation of aqueous solutions, salt forms, or water-based suspensions without the need for organic co-solvents [2]. This property is directly relevant for industrial biocide formulations, agrochemical delivery systems, and in vitro assay preparation where DMSO content must be minimized.

Environmental Fate and Metabolism Reference Standard

The free acid occupies a distinct position in the metabolic and environmental degradation network of benzimidazole fungicides. While carbendazim (methyl ester) is hydrolyzed enzymatically to 2-aminobenzimidazole via esterase MheI or amidase CbmA [1], the free carbamic acid represents a different oxidation state and a potential intermediate in alternative degradation pathways. Its unique physicochemical signature (MW 177.16, LogP 0.88, LogD at pH 7.4 = −1.58) enables its use as an authenticated reference standard in LC-MS/MS environmental monitoring workflows, ensuring that the free acid is not misidentified as carbendazim (MW 191.19) or 2-aminobenzimidazole (MW 133.15) in complex environmental or biological matrices [2].

Transition Metal Complex Coordination Chemistry

DuPont patent literature explicitly describes transition metal complexes of substituted 2-benzimidazolecarbamic acid derivatives as fungicides and mite ovicides [1]. The free carboxylic acid group of CAS 18538-45-9 provides a metal-coordination site (carboxylate oxygen) that is absent in the methyl ester, enabling the synthesis of Cu(II), Zn(II), Mn(II), and other agronomically relevant metal complexes. Procurement of the free acid is therefore essential for research programs exploring metal-based potentiation of benzimidazole carbamate activity or developing controlled-release metal-organic formulations for crop protection applications.

Application
Selection Property
Validation Focus
Benzimidazole library synthesis
Synthetic versatility as derivatization scaffold
Esterification efficiency and yield optimization
Aqueous formulation research
pH-dependent solubility from dual ionization
Salt formation and aqueous solubility screening
Environmental fate standard
Distinct LC-MS signature vs. methyl ester
Analytical differentiation from carbendazim
Metal complex coordination chemistry
Carboxylate metal-binding site
Synthesis and characterization of metal complexes
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